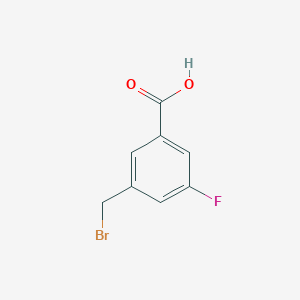
3-(Bromomethyl)-5-fluorobenzoic acid
説明
3-(Bromomethyl)-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Many similar compounds are used in the synthesis of more complex molecules, including pharmaceuticals, through reactions such as the suzuki-miyaura cross-coupling .
Mode of Action
Without specific information on “3-(Bromomethyl)-5-fluorobenzoic acid”, it’s hard to say exactly how it interacts with its targets. In a suzuki-miyaura cross-coupling reaction, a carbon-carbon bond is formed between the boronic acid or boronate ester and a halide or pseudohalide .
生物活性
3-(Bromomethyl)-5-fluorobenzoic acid is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. This article presents a detailed exploration of its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrF O
- Molecular Weight : Approximately 233.03 g/mol
- Structure : The compound features a benzoic acid moiety with bromomethyl and fluorine substituents, which enhance its potential for biological interactions.
While there is no established mechanism of action for this compound, compounds with similar structures have been identified as potential modulators of ion channels and enzyme inhibitors. For instance, the presence of halogens in aromatic compounds often correlates with enhanced binding affinity to biological targets, making them suitable candidates for drug development.
Comparative Analysis with Structural Analogues
The following table compares this compound with structurally similar compounds that have demonstrated notable biological activities:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| 3-Bromo-5-fluorobenzoic acid | CHBrF O | 0.95 |
| 5-(Bromomethyl)-2-fluorobenzoic acid | CHBrF O | 0.92 |
| 2-Bromo-4-fluoro-6-methylbenzoic acid | CHBrF O | 0.91 |
| 4-Bromo-3-fluorobenzoic acid | CHBrF O | 0.90 |
| 3-Bromo-4-fluoro-benzoic acid | CHBrF O | 0.90 |
Uniqueness : The specific arrangement of bromomethyl and fluorine groups in this compound may confer distinct reactivity profiles and biological activities compared to its analogues.
Case Studies and Research Findings
- Medicinal Chemistry Applications : Studies suggest that compounds similar to this compound are being explored as lead compounds in drug development aimed at treating various diseases, including cancer and inflammatory disorders. The halogenation enhances their pharmacological properties by improving solubility and bioavailability.
- Ion Channel Modulation : Research on structurally related compounds has shown their potential as modulators of KCa channels, which are implicated in numerous physiological processes. This suggests a pathway through which this compound could exert therapeutic effects by influencing ion transport mechanisms.
- Enzyme Inhibition Studies : Similar benzoic acids have been studied for their inhibitory effects on specific enzymes involved in metabolic pathways, indicating that further investigation into the enzyme interactions of this compound could yield significant insights into its biological activity.
特性
IUPAC Name |
3-(bromomethyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVXNXIMHOOTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















